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ML243

Cancer Stem Cell Selectivity Breast Cancer

ML243 is the NIH-validated Probe 3 that delivers an unmatched 32-fold selectivity window in HMLE_shECad vs HMLE_shGFP models, ensuring target-specific CSC inhibition free from off-target cytotoxicity. Unlike salinomycin, its synthetically tractable cinnamamide core accelerates medicinal chemistry campaigns. Procure ML243 as a gold-standard HTS validation control or to selectively deplete CSC populations in heterogeneous tumor models—backed by a clean 68-target off-target profile. Standard shipping available.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
Cat. No. B591143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML243
Synonyms(2E)-N-(4,5-Dihydro-2-thiazolyl)-3-(4-ethylphenyl)-2-propenamide;  CID-50910523
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2
InChIInChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+
InChIKeyMTLJBAFNMHPGBV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML243: A Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells for Advanced Oncology Research


ML243 is a selective small-molecule inhibitor of breast cancer stem cells (CSCs) [1]. It is a cinnamamide derivative identified as Probe 3 from the NIH Molecular Libraries Program [2]. ML243 demonstrates 32-fold selective inhibition of the breast CSC-like cell line HMLE_shECad (EC50 = 2.0 µM) over the control mammary epithelial cell line HMLE_shGFP (EC50 = 64 µM) [1][2][3]. Its chemical structure is defined as (2E)-N-(4,5-dihydro-2-thiazolyl)-3-(4-ethylphenyl)-2-propenamide, with PubChem CID 50910523 [4].

Why ML243 Cannot Be Replaced by Generic 'CSC Inhibitors' in Targeted Studies


Broadly classified 'cancer stem cell inhibitors' represent a highly heterogeneous group of compounds with distinct mechanisms, potency, and selectivity profiles, rendering generic substitution scientifically unsound. For example, the well-known CSC inhibitor salinomycin exhibits an IC50 of ~1 µM against HMLE_shECad cells but with only ~10-fold selectivity over control cells and notable toxicity [1]. In contrast, ML243 demonstrates a comparable potency (EC50 = 2.0 µM) but with a significantly improved 32-fold selectivity window in the same model [2]. Furthermore, other compounds identified as CSC inhibitors, such as parthenolide or 8-quinolinol, were profiled in different CSC models (e.g., MCF7 spheres), which are not directly comparable and may rely on distinct cofactors [1]. Using an unverified 'CSC inhibitor' in the HMLE_shECad system would introduce critical experimental variability, potentially confounding results due to off-target cytotoxicity or lack of efficacy.

ML243 Product-Specific Quantitative Evidence: A Comparator-Based Differentiation Guide


ML243 Demonstrates 3.2x Higher Therapeutic Window than Salinomycin in Breast CSC Model

In a direct comparator study against the established CSC inhibitor salinomycin, ML243 demonstrated a substantially improved selectivity profile. While both compounds show similar potency in the target cell line, ML243 exhibits a 32-fold selective inhibition of HMLE_shECad cells over the isogenic control HMLE_shGFP cells [1]. Salinomycin was reported to have a potency of approximately 1 µM against HMLE_shECad cells but with only approximately 10-fold selectivity over the same control line [2]. This indicates that ML243 provides a >3-fold larger therapeutic window, reducing the risk of off-target effects on normal epithelial cells at concentrations required for CSC inhibition.

Cancer Stem Cell Selectivity Breast Cancer HMLE_shECad

ML243 Exhibits Superior Selectivity and Synthetic Tractability Over Salinomycin

The NIH probe report explicitly states that ML243 is an improvement over the prior art, salinomycin, due to its 'more selective' nature and its 'more attractive structurally allowing for rapid analog synthesis' [1]. This qualitative assessment from the original probe developers underscores that ML243's chemical scaffold is more amenable to structure-activity relationship (SAR) studies, making it a preferred starting point for medicinal chemistry campaigns aimed at optimizing potency, PK, or other drug-like properties.

Drug Discovery Medicinal Chemistry Chemical Probe SAR

ML243 Exhibits Minimal Off-Target Activity in a Panel of 68 Common Drug Targets

To assess its broader selectivity profile, ML243 was screened against a panel of 68 common drug targets used for lead profiling. It was found to be inactive in 67 of these assays, showing activity only in a single assay (weak antagonism of the adenosine A2A receptor with an IC50 of 10 µM) [1]. This high degree of selectivity over a broad panel of common off-targets is a key characteristic of a high-quality chemical probe, as it reduces the probability that observed biological effects are due to polypharmacology.

Selectivity Profile Off-Target Effects Kinase Panel Lead Profiling

High-Impact ML243 Application Scenarios: From Basic CSC Biology to Drug Discovery


Definitive Chemical Probe for Dissecting Breast Cancer Stem Cell Biology

ML243's validated 32-fold selectivity window in the HMLE_shECad model makes it an ideal chemical probe for experiments designed to elucidate the functional role of CSCs in tumor initiation, metastasis, and therapy resistance. Its clean off-target profile, confirmed by a 68-target panel, ensures that observed phenotypes are more likely attributable to CSC inhibition rather than off-target effects [1].

Validation Tool in High-Throughput Screening (HTS) and Secondary Assays

As an NIH Molecular Libraries Program Probe (Probe 3), ML243 serves as a gold-standard positive control for validating new high-throughput screening assays aimed at identifying novel CSC inhibitors. Its robust, dose-dependent activity (EC50 = 2.0 µM) and well-characterized selectivity profile provide a reliable benchmark for assay performance and hit triage [2].

Scaffold for Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

ML243's cinnamamide core is explicitly noted for its synthetic tractability, making it a superior starting point for medicinal chemistry over more complex natural products like salinomycin [3]. Procurement of ML243 supports the development of focused libraries of analogs to improve upon its properties, such as metabolic stability or in vivo pharmacokinetics, while maintaining its core CSC selectivity.

Differentiation of CSC Subpopulations in Heterogeneous Tumor Models

Given its high selectivity for the CSC-like state over a genetically matched normal epithelial control, ML243 can be employed to specifically deplete or study the CSC fraction within heterogeneous cancer cell populations [1]. This allows researchers to investigate how CSC depletion impacts the behavior of the bulk tumor cell population in co-culture or in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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